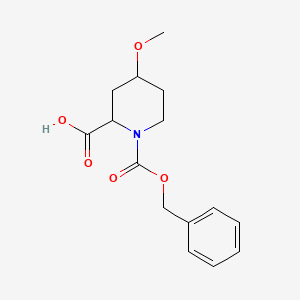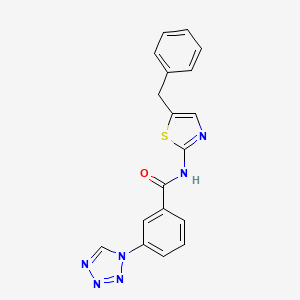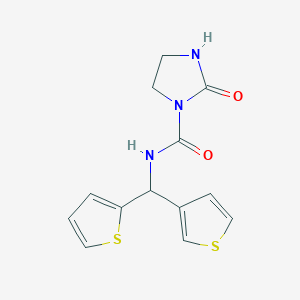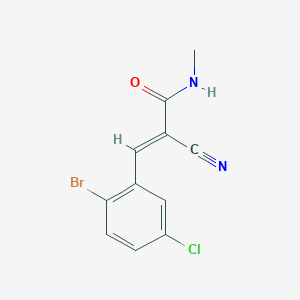![molecular formula C15H14N4O3 B2864415 methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1707586-20-6](/img/structure/B2864415.png)
methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of structure is often found in various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids or their derivatives . The specific synthesis process for “methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, along with a phenyl ring and a pyrazole ring. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles can vary widely depending on the specific substituents present in the molecule. Oxadiazoles can participate in a variety of reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the 1,2,4-oxadiazole ring could contribute to hydrogen bond acceptor properties . The exact properties would need to be determined through experimental analysis.Applications De Recherche Scientifique
Structural and Spectral Studies
Structural Analysis : Research focused on similar compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveals detailed structural insights. These studies involve single-crystal X-ray diffraction, NMR, and FT-IR spectroscopy, providing valuable data for understanding the molecular structure and properties of related compounds (Viveka et al., 2016).
Spectral Investigations : Similar derivatives, like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been studied for their spectral characteristics. These investigations include thermogravimetric analysis and theoretical calculations, which are essential for comprehending the electronic structure and stability of these compounds (Viveka et al., 2016).
Biological and Chemical Applications
Antimicrobial Potential : Certain pyrazole derivatives, similar in structure, have demonstrated antimicrobial activities. This suggests potential applications of these compounds in developing new antimicrobial agents (Siddiqui et al., 2013).
Chemical Sensing : Derivatives of pyrazole have been used in developing colorimetric chemosensors. This application is significant in detecting metal cations, showcasing the compound's potential in environmental monitoring and analytical chemistry (Aysha et al., 2021).
Corrosion Inhibition : Pyrazole derivatives have been explored as corrosion inhibitors, particularly for mild steel. This application is vital in industrial processes, such as metal pickling, where corrosion prevention is crucial (Dohare et al., 2017).
Insecticidal Activity : Studies on pyrazole derivatives containing oxadiazole rings have shown promising insecticidal properties. This suggests the potential of methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate in agricultural applications for pest control (Qi et al., 2014).
Orientations Futures
1,2,4-Oxadiazoles, including “methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate”, could be further explored for their potential applications in various fields such as medicinal chemistry and material science . Their versatile structure makes them promising candidates for the development of new pharmaceutical compounds .
Propriétés
IUPAC Name |
methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-3-13-16-14(18-22-13)10-4-6-11(7-5-10)19-9-8-12(17-19)15(20)21-2/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEPWDVGLANLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2864334.png)
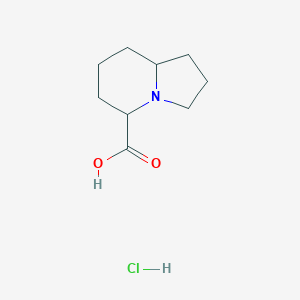

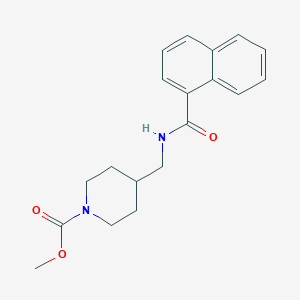

![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)
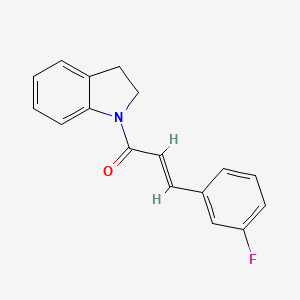
![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)
